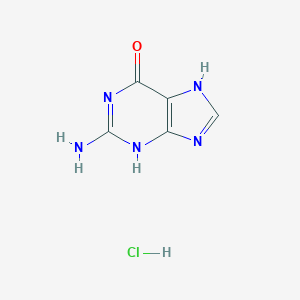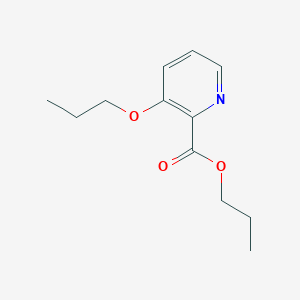
N1-Methylbenzene-1,4-diamine dihydrochloride
Übersicht
Beschreibung
N1-Methylbenzene-1,4-diamine dihydrochloride is a chemical compound that is closely related to various benzene diamine derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, such as the inhibition of human sirtuin type 2 (SIRT2) , and their structural properties, like hydrogen bonding patterns in related compounds . The chlorination reactions of similar compounds have also been explored, which can lead to various transformation products with potential utility in different chemical syntheses .
Synthesis Analysis
The synthesis of related compounds involves the formation of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives, which are designed based on molecular modeling and virtual screening to act as SIRT2 inhibitors . The synthesis process is likely to involve condensation reactions and may require careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of N1-Methylbenzene-1,4-diamine dihydrochloride is not directly discussed in the provided papers. However, the structure of similar compounds, such as 4-nitrobenzene-1,2-diamine and its hydrohalide salts, has been reported. These structures exhibit interesting hydrogen-bonded arrangements, which can result in two-dimensional pleated-sheet structures or three-dimensional extended structures . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the chlorination of 4-methylbenzene-1,2-diamine leads to the formation of a pentachloro ketone, which can undergo further transformations to yield hydroxy acids and other derivatives . These reactions are indicative of the potential reactivity of N1-Methylbenzene-1,4-diamine dihydrochloride under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-Methylbenzene-1,4-diamine dihydrochloride can be inferred from the properties of related compounds. For example, the hydrogen bonding in hydrohalide salts of diamines can significantly influence their melting points, solubility, and crystal structures . The chlorination reactions and subsequent transformations of diamine derivatives can also alter their physical properties, such as solubility and stability .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research has shown that derivatives of N1-Methylbenzene-1,4-diamine dihydrochloride, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), possess anti-inflammatory properties. These compounds have been found to inhibit nitric oxide production in macrophages, a type of white blood cell involved in inflammatory responses. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) expression at the transcription level, mainly by inhibiting the activation of nuclear factor kappa B (NF-κB), a protein complex that plays a crucial role in inflammation. This discovery suggests potential therapeutic applications in managing NO-associated inflammatory diseases (Shin et al., 2005).
Engineering Plastics and Polymers
N1-Methylbenzene-1,4-diamine dihydrochloride derivatives have been used in the synthesis of new series of polyimides with azomethine functionality. These materials have shown promising characteristics for use in high-performance engineering plastics. The inherent viscosities, moisture absorption, and thermal stability of these polyimides make them attractive for various industrial applications. Their solubility in common solvents and high decomposition temperatures suggest their utility in fabricating new polymers for engineering applications (Iqbal et al., 2015).
Corrosion Inhibition
Novel compounds synthesized from N1-Methylbenzene-1,4-diamine dihydrochloride have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, through their adsorption on metal surfaces, provide protection against corrosion, which is critical in industries such as oil and gas, where metal parts are frequently exposed to corrosive substances. This application underscores the chemical's potential in extending the lifespan of industrial components and reducing maintenance costs (Singh & Quraishi, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-N-methylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-9-7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWUHLEFQDLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063831 | |
| Record name | 1,4-Benzenediamine, N-methyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methylbenzene-1,4-diamine dihydrochloride | |
CAS RN |
5395-70-0 | |
| Record name | 1,4-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N-methyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















